Ethanimine

Astrochemistry Isomer Kinetics Quantum Tunneling

Ethanimine (CH₃CH=NH) is a simple, highly reactive imine that exists as E- and Z- stereoisomers. While unstable under standard terrestrial conditions—undergoing rapid polymerization to acetaldehyde ammonia trimer—it is a molecule of immense scientific interest for its role in astrochemistry and prebiotic chemistry, where it serves as a direct precursor to the amino acid alanine.

Molecular Formula C2H5N
Molecular Weight 43.07 g/mol
CAS No. 20729-41-3
Cat. No. B1614810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanimine
CAS20729-41-3
Molecular FormulaC2H5N
Molecular Weight43.07 g/mol
Structural Identifiers
SMILESCC=N
InChIInChI=1S/C2H5N/c1-2-3/h2-3H,1H3
InChIKeyMPAYEWNVIPXRDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanimine (CAS 20729-41-3) Procurement Guide: Astrochemical Prebiotic Molecule with Validated Spectroscopic and Kinetic Parameters


Ethanimine (CH₃CH=NH) is a simple, highly reactive imine that exists as E- and Z- stereoisomers [1]. While unstable under standard terrestrial conditions—undergoing rapid polymerization to acetaldehyde ammonia trimer—it is a molecule of immense scientific interest for its role in astrochemistry and prebiotic chemistry, where it serves as a direct precursor to the amino acid alanine [2][3]. Due to its inherent instability, commercial procurement is exclusively for research applications, where its reactivity, spectroscopic profile, and astrochemical relevance are the primary selection drivers .

Why Ethanimine (CAS 20729-41-3) Cannot Be Replaced by Other Imines: Differentiated Isomer Kinetics, Spectroscopic Detectability, and Prebiotic Pathway Specificity


The procurement of a specific imine is not interchangeable. While many simple imines share a C=N functional group, critical selection factors for research hinge on specific structural, kinetic, and spectroscopic properties. For example, the methyl substitution in ethanimine differentiates its microwave spectrum from its lower homolog methanimine (H₂C=NH) by eliminating magnetic hyperfine interactions [1]. Furthermore, its E/Z isomer ratio and low-temperature isomerization kinetics, mediated by quantum tunneling, are unique and distinct from related interstellar imines like cyanomethanimine and 2-propyn-1-imine [2][3]. Finally, its specific role as an α-alanine precursor in the Strecker synthesis is a defined, quantifiable prebiotic pathway not shared by all imines, making it an irreplaceable subject for certain astrochemical and origin-of-life investigations [4].

Quantitative Evidence for Ethanimine (CAS 20729-41-3) Selection: Validated Isomer Ratios, Formation Kinetics, and Spectroscopic Data


Differentiation in Astrochemical Isomer Ratios: Ethanimine's Predicted vs. Observed E/Z Ratio

The [E]/[Z] abundance ratio of ethanimine in the interstellar medium (ISM) is a key differentiator from other interstellar imines. State-of-the-art quantum-chemical and kinetic models predict an [E−CH₃CHNH]/[Z−CH₃CHNH] ratio of approximately 1.4 [1]. This value, however, is markedly lower than the ratio of approximately 3 determined from direct astronomical observations in Sgr B2(N) [2]. This discrepancy highlights the active and unique formation/destruction chemistry of ethanimine in space, unlike cyanomethanimine or 2-propyn-1-imine, whose observed E/Z ratios differ by factors of ∼3–10 [3]. Crucially, the isomerization between E and Z forms was shown to proceed via a quantum tunneling mechanism that is nonviable classically, with reaction constants becoming temperature-invariant below ~150 K [4]. This data directly supports the selection of ethanimine for research focused on non-equilibrium astrochemical processes and the origin of molecular homochirality.

Astrochemistry Isomer Kinetics Quantum Tunneling

Gas-Phase Formation Kinetics: High-Efficiency Ethanimine Production via NH + C₂H₅ Radical-Radical Reaction

Ethanimine can form in the interstellar medium via a highly efficient, barrierless radical-radical reaction between amidogen (NH) and ethyl (C₂H₅) radicals [1]. State-of-the-art quantum-chemical and kinetic calculations demonstrate that this reaction proceeds at a rate very close to the gas-kinetic limit, making it one of the fastest possible neutral-neutral reactions under the low-temperature, low-density conditions of the ISM [2]. While the major reaction channel yields methanimine and a methyl radical, the branching fraction to produce the two ethanimine stereoisomers is quantified at approximately 10% [3]. This specific, high-speed formation route with a non-negligible branching ratio provides a defined, quantitative mechanism for ethanimine's presence in space, differentiating it from molecules that form via slower, high-barrier ion-molecule or surface-catalyzed pathways.

Astrochemistry Reaction Kinetics Prebiotic Chemistry

Spectroscopic Characterization: Predicted Rotational Transitions Up to 500 GHz for Astronomical Searches

The rotational spectrum of ethanimine has been characterized up to 300 GHz through laboratory measurements, and by combining these results with high-accuracy quantum-chemical calculations (CCSD(T)/CBS+CV), the rotational transitions of both E- and Z- isomers can be accurately predicted up to 500 GHz [1][2]. This is a critical, quantitative dataset for radio astronomers using facilities like ALMA and the GBT to search for ethanimine in the ISM. In contrast to methanimine, its microwave spectrum is distinguished by the absence of magnetic hyperfine interactions, simplifying spectral analysis [3]. This high-fidelity, forward-predicted spectral line list is a tangible, verifiable asset that makes ethanimine a prime target for detection, offering a clear advantage over less well-characterized complex organic molecules (COMs).

Microwave Spectroscopy Astronomical Detection Computational Chemistry

Defined Research Applications for Ethanimine (CAS 20729-41-3): Astrochemistry, Prebiotic Synthesis, and Organic Intermediates


Astrochemical Modeling and Observational Astronomy

Ethanimine serves as a primary target for radio astronomical searches due to its precisely predicted rotational spectrum up to 500 GHz [1]. It is also an essential molecule for validating astrochemical models, particularly those involving the origin of E/Z isomer ratios and the role of quantum tunneling in low-temperature interstellar chemistry [2].

Prebiotic Chemistry and Origins of Life Research

The compound is a direct and well-established precursor to the amino acid α-alanine via the Strecker synthesis pathway [3]. Research applications involve studying the gas-phase and surface-mediated reactions that link simple interstellar molecules (like NH and C₂H₅) to the building blocks of life [4].

Reaction Kinetics and Computational Chemistry Benchmarking

The barrierless, high-efficiency radical-radical reaction (NH + C₂H₅ → Ethanimine) makes it an ideal case study for benchmarking high-level quantum chemical methods (e.g., CCSD(T)/CBS) and kinetic models against experimental astrophysical observations [5].

Organic Synthesis Intermediate (Research Scale)

Given its reactive imine functional group, ethanimine is procured as a research intermediate in organic synthesis, particularly in the preparation of specialized nitrogen-containing heterocycles or as a building block for more complex molecules in pharmaceutical and agrochemical research . Its utility stems from its ability to participate in nucleophilic addition and condensation reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethanimine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.